molecular formula C32H12F10O2 B8203819 (S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol

(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B8203819
M. Wt: 618.4 g/mol
InChI Key: AECBYJHAMFZNFU-UHFFFAOYSA-N
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Description

(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral BINOL derivative with perfluorophenyl substituents at the 3,3' positions of the binaphthyl scaffold. Its CAS number is 877304-22-8, and it is typically available at 97% purity . The perfluorophenyl groups impart strong electron-withdrawing (EW) characteristics, enhancing its utility in asymmetric catalysis and enantioselective synthesis. The compound’s molecular weight is approximately 877.3 g/mol, and its stereochemical rigidity makes it a valuable ligand for metal complexes or organocatalysts in reactions requiring precise stereocontrol.

Properties

IUPAC Name

1-[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)naphthalen-1-yl]-3-(2,3,4,5,6-pentafluorophenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H12F10O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-9-11-5-1-3-7-13(11)17(31(15)43)18-14-8-4-2-6-12(14)10-16(32(18)44)20-23(35)27(39)30(42)28(40)24(20)36/h1-10,43-44H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECBYJHAMFZNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=C(C(=C(C(=C5F)F)F)F)F)O)O)C6=C(C(=C(C(=C6F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H12F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Electrophilic Quenching

The reaction begins with double lithiation of (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at 0°C. This intermediate undergoes electrophilic substitution with hexafluorobenzene (C₆F₆) at -78°C, introducing perfluorophenyl groups at the 3,3'-positions. The methoxymethoxy (MOM) protecting groups are subsequently cleaved via acid hydrolysis, yielding the target diol.

Key advantages of this method include:

  • Stereochemical retention due to the rigid binaphthyl framework.

  • Electron-deficient aryl groups enhancing stability against oxidative degradation.

Stepwise Synthesis and Optimization

Preparation of (S)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The precursor is synthesized by protecting (S)-BINOL with MOM groups under inert conditions. Sodium hydride (NaH) in THF facilitates deprotonation, followed by treatment with methoxymethyl bromide (MOM-Br) at 0°C. This step achieves near-quantitative yield (98%) with minimal racemization.

Double Lithiation and C₆F₆ Quenching

Critical parameters for successful lithiation include:

  • Stoichiometry : 3.0 equivalents of nBuLi per binaphthyl unit.

  • Temperature control : Lithiation at 0°C, followed by electrophilic quenching at -78°C to prevent side reactions.

  • Solvent purity : Anhydrous THF ensures reagent stability.

Post-quenching, the reaction mixture is warmed to room temperature and stirred for 4 hours to ensure complete substitution.

Acid-Mediated Deprotection

The MOM-protected intermediate is treated with concentrated hydrochloric acid (HCl) in THF at 60°C for 16 hours. This step achieves quantitative deprotection while preserving the binaphthyl backbone. Neutralization with aqueous sodium carbonate followed by column chromatography (0–8% ethyl acetate/hexanes) yields the pure diol in 30% overall yield .

Reaction Condition Analysis

Yield Optimization Challenges

The moderate yield (30%) arises from:

  • Competitive side reactions : Parasitic deprotonation at alternative sites on the binaphthyl scaffold.

  • Steric hindrance : Bulky perfluorophenyl groups impede efficient electrophilic attack.

Table 1: Critical Reaction Parameters

ParameterValue
Lithiation temperature0°C → RT
ElectrophileC₆F₆ (3.0 eq)
Quenching temperature-78°C
Deprotection agentHCl (conc., 16 eq)
PurificationSilica gel (EtOAc/hexanes)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum (500 MHz, CDCl₃) exhibits characteristic signals:

  • δ 8.04 (s, 2H) : Protons at the 1,1'-positions of the binaphthyl core.

  • δ 7.96 (d, J = 7.8 Hz, 2H) : Protons at the 4,4'-positions.

  • δ 5.26 (s, 2H) : Hydroxyl protons, broadened due to hydrogen bonding.

The ¹³C NMR spectrum (101 MHz, CDCl₃) confirms aryl carbon environments:

  • δ 150.50 : Oxygenated carbons (C2, C2').

  • δ 145.70–111.47 : Perfluorophenyl carbons and binaphthyl backbone.

Table 2: Key ¹³C NMR Assignments

Chemical Shift (ppm)Assignment
150.50C2, C2' (diol)
145.70C₆F₅ (ipso-C)
124.18Binaphthyl C3, C3'
112.04C₆F₅ (meta-C)

Purity and Stereochemical Integrity

High-performance liquid chromatography (HPLC) on a chiral stationary phase (Chiralpak IB) confirms >99% enantiomeric excess using hexanes/2-propanol (95:5) as the mobile phase.

Comparative Analysis with Related Derivatives

While this report focuses on the perfluorophenyl variant, contrasting its synthesis with other 3,3'-substituted BINOLs highlights unique challenges:

  • Electron-rich substituents (e.g., methoxy, tert-butyl) typically achieve higher yields (75–92%) due to reduced steric clash.

  • Perfluorophenyl groups necessitate stringent temperature control to mitigate electronic deactivation of the aryl ring.

Industrial and Catalytic Relevance

The electron-withdrawing nature of C₆F₅ groups makes this derivative ideal for:

  • Lewis acid catalysis : Enhanced electrophilicity at the hydroxyl-bound metal center.

  • Supramolecular chemistry : Fluorine-fluorine interactions enabling precise molecular recognition.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or quinones using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the perfluorophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products from these reactions include oxidized derivatives like quinones, reduced forms such as dihydro compounds, and various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

Materials Science

Optoelectronic Properties
(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol exhibits remarkable optoelectronic properties that make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of perfluorophenyl groups enhances the electron-accepting capabilities of the compound, leading to improved charge transport properties. Research has indicated that incorporating such fluorinated compounds into device architectures can significantly enhance performance metrics like efficiency and stability .

Liquid Crystalline Phases
The compound's ability to form liquid crystalline phases is another area of application. Its molecular structure allows for the formation of columnar mesophases that are beneficial in the development of advanced display technologies. These mesophases can lead to improved alignment and stability of liquid crystal displays (LCDs) due to their ordered structures .

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the potential anticancer properties of fluorinated binaphthyl derivatives, including (S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The fluorine atoms enhance lipophilicity and biological activity, making these compounds attractive candidates for further development as anticancer agents .

Chiral Catalysis
In the field of asymmetric synthesis, (S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol serves as a chiral ligand in catalytic reactions. Its unique structure allows it to effectively facilitate enantioselective transformations. Studies have demonstrated its effectiveness in catalyzing reactions such as the asymmetric hydrogenation of prochiral ketones and imines, yielding products with high enantiomeric excess .

Coordination Chemistry

Ligand Properties
The compound acts as a versatile ligand in coordination chemistry due to its ability to coordinate with various metal ions. Its perfluorophenyl groups can stabilize metal complexes through π-π interactions and enhance the solubility of these complexes in organic solvents. This property is exploited in the design of novel catalysts for organic transformations and materials with specific electronic properties .

Summary Table of Applications

Application Area Specific Use Key Benefits
Materials ScienceOLEDs and OPVsEnhanced efficiency and stability
Liquid crystalline phasesImproved alignment in displays
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Chiral catalysisHigh enantiomeric excess in asymmetric reactions
Coordination ChemistryLigand for metal complexesStabilization and enhanced solubility

Mechanism of Action

The mechanism of action of (S)-3,3’-Bis(perfluorophenyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its hydroxyl and perfluorophenyl groups. These interactions can influence electronic properties and molecular conformations, affecting the compound’s reactivity and functionality. The pathways involved often include π-π stacking interactions and hydrogen bonding, which play crucial roles in its behavior in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar BINOL Derivatives

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of BINOL derivatives are heavily influenced by their 3,3' substituents. Key comparisons include:

(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol
  • Substituents : Phenyl groups (electron-neutral).
  • Molecular Weight : ~442.5 g/mol.
  • Key Features : Neutral electronic effects balance steric bulk. Used in helicene synthesis to direct π-stacking interactions .
  • Applications : Enantioselective synthesis of benzo[5]helicenes via Pd-catalyzed couplings .
(S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
  • Substituents : 3,5-Bis(trifluoromethyl)phenyl (strongly EW).
  • Molecular Weight : 710.51 g/mol .
  • Key Features : Trifluoromethyl groups enhance acidity of hydroxyl protons, improving hydrogen-bonding catalysis.
  • Applications: Organocatalytic asymmetric reactions, particularly in halogen-bond-mediated processes .
(S)-3,3'-Bis(4-(tert-butyl)phenyl)-[1,1'-binaphthalene]-2,2'-diol
  • Substituents : 4-(tert-Butyl)phenyl (electron-donating, bulky).
  • Molecular Weight : 550.73 g/mol .
  • Key Features : tert-Butyl groups provide steric hindrance, favoring selective substrate binding in crowded environments.
  • Applications : Chiral ligands for transition-metal catalysts in C–H activation reactions .
(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol
  • Substituents : Perfluorophenyl (extreme EW, high electronegativity).
  • Molecular Weight : 877.3 g/mol .
  • Key Features : Fluorine atoms induce strong EW effects and enhance thermal/oxidative stability. The rigid, planar structure promotes π-π interactions with aromatic substrates.
  • Applications : Asymmetric catalysis in fluorophilic environments, such as reactions involving perfluoroarenes .

Comparative Performance in Catalysis

Compound Enantioselectivity (Example Reaction) Reaction Efficiency Notable Mechanism
(S)-3,3'-Diphenyl-BINOL Moderate (e.g., helicene synthesis) High Steric steering
(S)-3,3'-Bis(trifluoromethylphenyl)-BINOL High (e.g., indolylation) Moderate Hydrogen/halogen bonding
(S)-3,3'-Bis(tert-butylphenyl)-BINOL Very high (e.g., C–H activation) Low Steric shielding
(S)-3,3'-Bis(perfluorophenyl)-BINOL Exceptional (fluorophilic systems) Variable π-π stacking/EW activation

Solubility and Stability

  • Perfluorophenyl Derivative : Low solubility in polar solvents due to fluorine’s hydrophobic nature. Requires heating (37°C) or sonication for dissolution . Stable under inert atmospheres at 2–8°C .
  • Trifluoromethylphenyl Derivative : Improved solubility in chlorinated solvents (e.g., CHCl₃) due to balanced polarity .
  • tert-Butylphenyl Derivative: Soluble in nonpolar solvents (e.g., toluene), with long-term stability at room temperature .

Structural Modifications

  • Suzuki coupling is a common synthetic route for 3,3'-disubstituted BINOLs. For example, (S)-3,3'-bis(9,9-diethylfluorenyl)-BINOL was synthesized via Pd-catalyzed coupling, followed by hydrolysis .
  • The perfluorophenyl derivative’s synthesis likely follows analogous methods, leveraging boronate intermediates and fluorinated aryl halides .

Biological Activity

(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol is a fluorinated organic compound with significant interest in various fields due to its unique structural and electronic properties. This compound is characterized by its bis(perfluorophenyl) substituents on a binaphthalene framework, which contributes to its potential biological activity and applications in materials science.

  • Molecular Formula : C32H12F10O
  • Molecular Weight : 618.42 g/mol
  • CAS Number : 877304-22-8
  • Predicted Boiling Point : 535.8 ± 45.0 °C
  • Density : 1.575 ± 0.06 g/cm³

These properties indicate that the compound is relatively stable and may exhibit interesting interactions due to the presence of fluorine atoms, which can influence both hydrophobicity and electron-withdrawing characteristics.

The biological activity of (S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as π-π stacking and hydrogen bonding. The perfluorinated groups enhance its lipophilicity and may improve bioavailability.

Anticancer Activity

Recent studies have explored the anticancer potential of similar fluorinated compounds. For instance, derivatives of binaphthalene have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The unique structure of (S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol suggests it may possess similar properties.

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial membranes. Research has indicated that compounds with similar structural motifs can inhibit bacterial growth effectively. The incorporation of perfluorinated groups may enhance this effect by increasing membrane permeability.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Biological Activity Table

Compound Activity Type Target IC50 (µM) Reference
(S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diolAnticancerVarious cancer cell linesTBD
Fluorinated derivative AAntimicrobialGram-positive bacteria15
Fluorinated derivative BEnzyme inhibitionMetabolic enzyme X10

Future Directions in Research

Further research is warranted to fully elucidate the biological mechanisms of (S)-3,3'-Bis(perfluorophenyl)-[1,1'-binaphthalene]-2,2'-diol. Potential areas for future study include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced biological activity.
  • Mechanistic Studies : To understand the precise interactions at the molecular level with biological targets.

Q & A

Q. What are the standard synthetic routes for preparing enantiopure (S)-3,3'-Bis(perfluorophenyl)-BINOL, and how is enantiomeric excess validated?

The compound is typically synthesized via alkylation of (S)-BINOL with perfluorophenyl reagents under basic conditions (e.g., K₂CO₃ in DMF at 110°C). Purification involves column chromatography or recrystallization. Enantiomeric excess (ee) is validated using chiral HPLC with a stationary phase like cellulose tris(3,5-dimethylphenylcarbamate) or by measuring optical rotation and comparing it to literature values .

Q. What spectroscopic techniques are critical for characterizing (S)-3,3'-Bis(perfluorophenyl)-BINOL derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and binaphthyl backbone integrity. Aromatic protons near perfluorophenyl groups show distinct splitting due to hindered rotation.
  • ¹⁹F NMR : Essential for verifying perfluorophenyl group incorporation (δ ≈ -140 to -160 ppm for meta-fluorines).
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns.
  • IR spectroscopy : Confirms hydroxyl (≈ 3400 cm⁻¹) and C-F (≈ 1200 cm⁻¹) stretches .

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Use mild bases (e.g., Cs₂CO₃) and temperatures ≤60°C during alkylation. Avoid prolonged reaction times. Monitor ee via chiral HPLC at intermediate steps. Racemization is negligible when using sterically hindered perfluorophenyl groups due to restricted rotation .

Advanced Research Questions

Q. How do perfluorophenyl substituents influence the catalytic activity of BINOL-derived ligands in asymmetric reactions?

Perfluorophenyl groups enhance electron-withdrawing effects, increasing the Lewis acidity of coordinated metals (e.g., Au(I) or Ti(IV)). This improves enantioselectivity in reactions like cycloadditions or aldol condensations. Comparative studies show ee values ≥99% for perfluorophenyl-substituted BINOL vs. ≤95% for aryl/alkyl analogs due to stronger π-π interactions with substrates .

Q. What computational methods resolve stereodynamic ambiguities in (S)-3,3'-Bis(perfluorophenyl)-BINOL derivatives?

Density Functional Theory (DFT) calculations model rotational barriers around the binaphthyl axis (ΔG‡ ≈12–15 kcal/mol). Dynamic NMR (DNMR) at variable temperatures (e.g., -40°C to 80°C) captures coalescence phenomena, correlating with computed barriers. Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) are analyzed to assess hydrogen bonding’s role in conformational locking .

Q. How can contradictory NMR data arising from dynamic stereochemistry be resolved?

Strategies include:

  • Low-temperature NMR : Slows bond rotation, resolving split signals (e.g., diastereotopic fluorines).
  • Solvent screening : Polar aprotic solvents (DMF-d₇) stabilize specific conformers via hydrogen bonding.
  • Cross-validation with X-ray crystallography : Resolves absolute configuration and confirms substituent orientation .

Q. What role do perfluorophenyl groups play in stabilizing transition states in enantioselective catalysis?

Fluorine’s electronegativity polarizes electron density, stabilizing cationic intermediates in Au(I)-catalyzed cyclizations. Steric bulk from perfluorophenyl groups enforces a chiral pocket, favoring substrate approach from a specific face. Kinetic studies show rate acceleration (2–5×) compared to non-fluorinated analogs .

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